(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (CAS 112068-01-6), commonly known as (S)-diphenylprolinol, is a premier chiral amino alcohol utilized extensively as an organocatalyst and a critical precursor for asymmetric synthesis. In industrial and laboratory procurement, its primary value lies in its massive steric bulk—provided by the gem-diphenyl groups—which enforces highly pre-organized transition states during catalysis. It is the foundational building block for synthesizing Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and Jørgensen-Hayashi catalysts (via silyl ether protection). For procurement teams, sourcing high-enantiopurity (S)-diphenylprolinol (>99% ee) is a strategic alternative to purchasing moisture-sensitive, pre-formed catalysts, offering superior shelf-life, lower transport costs, and highly reproducible enantioselectivity in downstream active pharmaceutical ingredient (API) manufacturing .
Substituting (S)-diphenylprolinol with generic, unsubstituted L-prolinol results in a catastrophic loss of enantioselectivity, as the generic analog lacks the bulky diphenyl groups required to effectively block one face of the reactive intermediate (e.g., iminium ion or enamine), leading to nearly racemic mixtures instead of API-grade purity[1]. Furthermore, while buyers might consider purchasing pre-formed (S)-Me-CBS oxazaborolidine catalysts directly, these organoboron complexes are highly sensitive to moisture and air, suffering from rapid degradation during extended storage. Procuring the stable (S)-diphenylprolinol precursor allows for robust, on-demand in situ catalyst generation, bypassing the stringent cold-chain and dry-shipping requirements of pre-formed alternatives while maintaining identical stereochemical outcomes [2]. Finally, substitution with the (R)-enantiomer is impossible, as it strictly inverts the stereochemistry of the final product.
The primary justification for procuring (S)-diphenylprolinol over generic prolinol is its ability to dictate facial selectivity. In benchmark asymmetric reductions of prochiral ketones (e.g., acetophenone), catalysts derived from (S)-diphenylprolinol consistently deliver an enantiomeric excess (ee) of >96%. In stark contrast, attempting the same reduction with catalysts derived from unsubstituted L-prolinol yields poor enantiocontrol, often resulting in <50% ee or nearly racemic mixtures due to the absence of the shielding gem-diphenyl cavity [1].
| Evidence Dimension | Enantiomeric Excess (ee %) |
| Target Compound Data | >96% ee (API-grade purity) |
| Comparator Or Baseline | Unsubstituted L-prolinol (<50% ee) |
| Quantified Difference | Greater than 46% absolute increase in enantiomeric excess |
| Conditions | Asymmetric reduction of acetophenone using amino-alcohol-derived borane catalysts |
Procuring the diphenyl-substituted compound is mandatory to achieve the >95% ee threshold required for chiral pharmaceutical intermediates.
For industrial scale-up, the stability of raw materials is a major cost driver. (S)-diphenylprolinol can be used to generate the active CBS oxazaborolidine catalyst in situ by reacting it with borane or boronic acids immediately prior to use, achieving an enantiomeric excess of >94% in target reductions. This performance is quantitatively equivalent to using isolated, pre-formed CBS catalysts (>94% ee), but the (S)-diphenylprolinol precursor offers a shelf-life of years under standard ambient conditions, whereas pre-formed CBS catalysts degrade rapidly if exposed to trace moisture [1].
| Evidence Dimension | Catalytic Performance vs. Shelf Stability |
| Target Compound Data | >94% ee with high ambient shelf stability (years) |
| Comparator Or Baseline | Pre-formed (S)-Me-CBS catalyst (>94% ee, but highly moisture-sensitive/short shelf-life) |
| Quantified Difference | Equivalent enantiocontrol with vastly superior storage processability |
| Conditions | In situ generation of oxazaborolidine vs. ex situ pre-formed catalyst in asymmetric ketone reduction |
Allows procurement teams to buy a stable, bulk-storable precursor without sacrificing the catalytic performance of expensive, fragile pre-formed catalysts.
The selection between (S)-diphenylprolinol and its (R)-enantiomer is not interchangeable; it strictly dictates the chirality of the downstream product. In the CBS reduction of prochiral ketones, utilizing the (S)-diphenylprolinol-derived catalyst exclusively yields the (R)-alcohol (e.g., (R)-1-phenylethanol at 97% ee). Conversely, substituting with the (R)-diphenylprolinol precursor yields the exact opposite (S)-alcohol (97% ee) [1].
| Evidence Dimension | Product Stereocenter Configuration |
| Target Compound Data | Yields (R)-alcohol in standard ketone reductions |
| Comparator Or Baseline | (R)-diphenylprolinol (Yields (S)-alcohol) |
| Quantified Difference | 100% inversion of the major enantiomer produced |
| Conditions | Standard CBS asymmetric reduction of acetophenone |
Buyers must procure the exact CAS number (112068-01-6 for the S-isomer) to ensure the correct enantiomer of the target API is synthesized.
Because of its superior shelf stability compared to pre-formed organoboron complexes, (S)-diphenylprolinol is the ideal bulk-procurement choice for pharmaceutical facilities performing Itsuno-Corey/CBS reductions. It is reacted in situ with borane or boronic acids to form the active oxazaborolidine catalyst, which then stereoselectively reduces prochiral ketones into high-ee chiral alcohols for API manufacturing [1].
(S)-diphenylprolinol is the direct starting material for synthesizing bulky silyl ether catalysts (e.g., TMS-protected diphenylprolinol). These derived catalysts are heavily utilized in asymmetric Michael additions, alpha-aminations, and cascade reactions of aldehydes, where the massive steric bulk of the diphenyl groups is required to achieve >95% ee [2].
Beyond its use as a precursor, (S)-diphenylprolinol functions directly as a bifunctional organocatalyst. Its combination of a secondary amine and a bulky alcohol creates a complex hydrogen-bond network, enabling highly enantioselective nucleophilic epoxidations of alpha-ylideneoxindoles and other electron-deficient alkenes [3].
Irritant